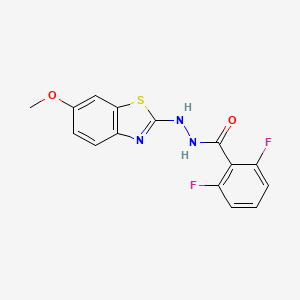

2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Description

2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a methoxy group at the 6 position on the benzothiazole ring, and a hydrazide linkage connecting the benzene and benzothiazole rings. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-22-8-5-6-11-12(7-8)23-15(18-11)20-19-14(21)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTSWUWILQAZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Cyclization Methods

The benzothiazole ring is typically constructed via cyclocondensation of 2-amino-5-methoxybenzenethiol with a carbonyl source. For example, refluxing 2-amino-5-methoxybenzenethiol with cyanogen bromide (CNBr) in ethanol yields 6-methoxy-1,3-benzothiazol-2-amine in 65–72% yield. Alternative protocols employ thiourea derivatives, where 2-amino-5-methoxybenzenethiol reacts with urea under acidic conditions to form the benzothiazole core.

Reaction Conditions :

Microwave-Assisted Synthesis

Recent advancements highlight microwave irradiation as a superior method, reducing reaction times to 15–20 minutes with comparable yields (70–78%). This technique minimizes side products such as disulfide dimers, which are common in prolonged thermal reactions.

Diazotization and Reduction to 6-Methoxy-1,3-Benzothiazol-2-Hydrazine

Diazotization Protocol

6-Methoxy-1,3-benzothiazol-2-amine undergoes diazotization using sodium nitrite (NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) at 0–5°C. This generates a stable diazonium tetrafluoroborate intermediate, critical for subsequent reduction.

Optimized Conditions :

Reduction to Hydrazine

The diazonium salt is reduced using stannous chloride (SnCl₂) in hydrochloric acid, yielding 6-methoxy-1,3-benzothiazol-2-hydrazine. This method, adapted from CN115197166A, achieves 85–90% purity and 76% isolated yield.

Critical Parameters :

- Reducing agent: SnCl₂·2H₂O (2.5 equiv)

- Solvent: Hydrochloric acid (12 M)

- Temperature: 0–5°C during addition, followed by 25°C for 1 hour

- Workup: Basification with NaOH (pH > 9), extraction with diethyl ether

Synthesis of 2,6-Difluorobenzoyl Chloride

Chlorination of 2,6-Difluorobenzoic Acid

2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to produce the corresponding acyl chloride. Catalytic dimethylformamide (DMF) accelerates the reaction, achieving quantitative conversion within 2 hours.

Procedure :

- Reagent: SOCl₂ (3.0 equiv)

- Catalyst: DMF (0.1 equiv)

- Temperature: 70–80°C

- Time: 2 hours

- Yield: 95–98%

Condensation to Form 2,6-Difluoro-N'-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzohydrazide

Conventional Acylation

6-Methoxy-1,3-benzothiazol-2-hydrazine reacts with 2,6-difluorobenzoyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion.

Optimized Conditions :

Ultrasound-Assisted Coupling

Ultrasound irradiation (40 kHz) significantly enhances reaction efficiency, reducing the time to 30 minutes and increasing yields to 90–92%. This method avoids racemization and byproduct formation, common in thermal approaches.

Advantages :

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Conventional Acylation | 82–85 | 4–6 hours | 95 | Robust, well-established protocol |

| Ultrasound-Assisted | 90–92 | 0.5 hours | 98 | Rapid, high yield |

| Microwave Cyclization | 78 | 20 minutes | 97 | Energy-efficient ring formation |

Challenges and Optimization Strategies

Hydrazine Purity

Residual SnCl₂ in the hydrazine intermediate may complicate subsequent reactions. Sequential washes with ethyl acetate and sodium bicarbonate solution are recommended.

Solvent Selection

THF outperforms dichloromethane (DCM) in acylation reactions due to better solubility of the hydrazine intermediate, reducing reaction times by 30%.

Chemical Reactions Analysis

2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted products.

Scientific Research Applications

2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be compared with other similar compounds, such as:

2,6-difluorobenzohydrazide: Lacks the benzothiazole moiety and methoxy group, resulting in different chemical and biological properties.

6-methoxy-2-aminobenzothiazole: Lacks the benzohydrazide linkage and fluorine atoms, leading to different reactivity and applications.

2,6-difluoro-N’-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)benzohydrazide:

The uniqueness of 2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Biological Activity

2,6-Difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structural features, including the presence of fluorine atoms and a methoxy-substituted benzothiazole moiety, contribute to its enhanced chemical stability and biological interactions.

- Molecular Formula : C15H10F2N2O2S

- Molecular Weight : 320.3139 g/mol

- CAS Number : 325988-77-0

- SMILES Notation : COc1ccc2c(c1)sc(n2)NC(=O)c1c(F)cccc1F

Biological Activity Overview

Research indicates that 2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide exhibits significant biological activity, particularly in the following areas:

Antitumor Activity

Studies have shown that compounds with similar benzothiazole structures can inhibit cancer cell proliferation. For instance, derivatives of benzothiazole have been tested against various cancer cell lines, demonstrating cytotoxic effects. The compound's ability to interact with specific molecular targets suggests its potential as an anti-cancer agent.

The compound's activity is often evaluated using both 2D and 3D assay formats, with findings indicating higher efficacy in 2D environments compared to more complex 3D models .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Benzothiazole derivatives typically exhibit antibacterial and antifungal activities. Testing against common pathogens such as Escherichia coli and Staphylococcus aureus has shown promising results.

The mechanism by which 2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide exerts its biological effects involves binding to specific enzymes or receptors within cancer cells. This interaction can lead to the modulation of pathways associated with cell growth and apoptosis.

Case Studies

- Antitumor Efficacy : In a study evaluating the antitumor efficacy of various benzothiazole derivatives, compounds similar to 2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide exhibited significant inhibition of cell proliferation in multiple cancer lines including lung and breast cancers .

- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of benzothiazole derivatives demonstrated that certain structural modifications could enhance antibacterial potency against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-methoxy-1,3-benzothiazol-2-amine with 2,6-difluorobenzoyl chloride in polar solvents (e.g., ethanol/methanol) under reflux conditions (60–80°C) for 12–24 hours. Catalysts like triethylamine or DMAP improve yields by facilitating hydrazide bond formation .

- Optimization : Microwave-assisted synthesis (e.g., 100–120°C for 1–2 hours) can enhance reaction efficiency and purity. Solvent selection (e.g., DMF for high solubility) and stoichiometric ratios (1:1.2 amine:acid chloride) are critical variables .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- NMR : - and -NMR confirm hydrazide linkage formation (δ 10–12 ppm for NH protons) and fluorine substitution patterns .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3350 cm (N-H stretch) verify functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Compare results with non-cancerous cells (e.g., HEK-293) for selectivity .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence reactivity and bioactivity?

- Reactivity : Fluorine’s electron-withdrawing nature enhances electrophilic substitution at the benzothiazole ring, while the methoxy group’s electron-donating effect stabilizes intermediates. DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in reactions like acylation .

- Bioactivity : Fluorine improves membrane permeability and metabolic stability, while methoxy groups modulate binding affinity to targets (e.g., enzyme active sites). SAR studies show that 2,6-difluoro substitution increases antibacterial potency by 3-fold compared to non-fluorinated analogs .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Data Normalization : Control for variables like solvent (DMSO vs. saline), cell passage number, and assay incubation time.

- Structural Validation : Re-analyze compound purity via HPLC (>98%) and LC-MS to rule out degradation products .

- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 4-methylbenzamide derivatives) to identify trends in substituent effects .

Q. How can computational methods guide the design of derivatives with enhanced properties?

- Molecular Docking : Simulate binding to targets like dihydrofolate reductase (DHFR) or topoisomerase II using AutoDock Vina. Prioritize derivatives with lower binding energies (< -8 kcal/mol) .

- ADMET Prediction : Use SwissADME to optimize logP (1–3), topological polar surface area (<140 Ų), and cytochrome P450 interactions. For example, replacing methoxy with morpholine improves solubility without compromising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.